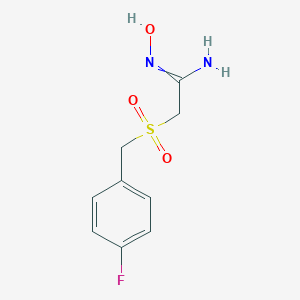

2-(4-Fluorobenzylsulfonyl)Acetamidoxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorobenzylsulfonyl)Acetamidoxime involves complex chemical procedures aiming to incorporate fluorobenzyl groups into the desired molecular framework. For example, the synthesis of 3-[1H-imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, a potential ligand for clinical PET studies, involves O-alkylation in the presence of silver triflate and a non-nucleophilic amine base, showcasing the complexity of introducing fluorobenzyl components (Iwata et al., 2000).

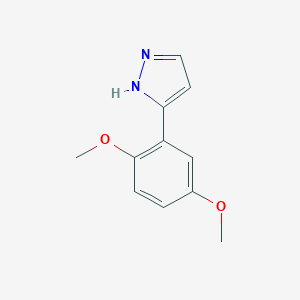

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often characterized by the presence of fluorobenzyl groups, which can significantly impact the compound's electronic and spatial configuration. For instance, the crystal structure analysis of novel inhibitors like 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one provides insights into the role of fluorobenzyl groups in enhancing biological activity (Ivashchenko et al., 2019).

Chemical Reactions and Properties

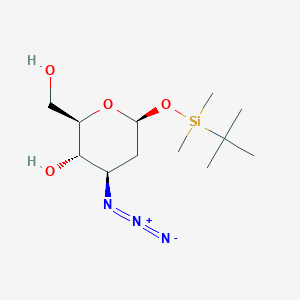

The chemical reactions involving this compound derivatives often explore the reactivity of the fluorobenzyl group. For example, the synthesis of 4-deoxy-4-fluoro analogues of sugars demonstrates the potential of fluorobenzyl-related compounds in modifying biological molecules, potentially affecting glycosaminoglycan biosynthesis (Berkin et al., 2000).

Wissenschaftliche Forschungsanwendungen

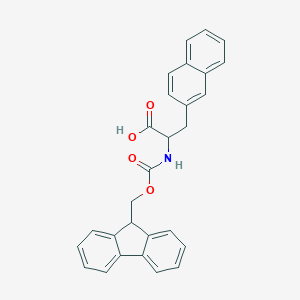

Synthesis and Chemical Characterization

The chemical synthesis and characterization of compounds related to 2-(4-Fluorobenzylsulfonyl)Acetamidoxime have been a focal point in the exploration of their potential applications in scientific research. For instance, compounds with similar structural motifs have been synthesized to investigate their inhibitory activity against enzymes like monoamine oxidase, showcasing their potential in neuromodulation and the treatment of disorders related to enzyme malfunction (Kaya et al., 2016). Moreover, the development of chemodosimeters for sulfide anion detection in aqueous solutions represents another area where these compounds exhibit utility, indicating their relevance in environmental and biological sensing applications (Xiao-Feng Yang et al., 2009).

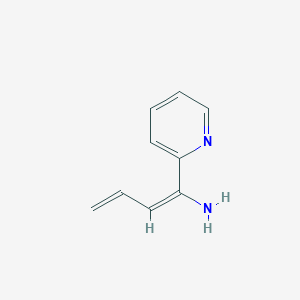

Biological Evaluation and Anticonvulsant Activity

The exploration of novel benzothiazole derivatives for anticonvulsant properties further underscores the broad applicability of these compounds. Some derivatives have shown significant potency as anticonvulsant agents, hinting at the potential for developing new therapeutic options for epilepsy and related disorders (Dachuan Liu et al., 2016).

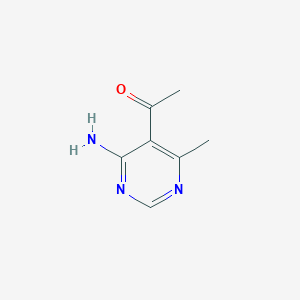

Antitumor Activity

Research into the antitumor properties of related compounds, such as novel benzothiazole derivatives, reveals promising in vitro antitumor activity, suggesting the potential of these molecules in cancer therapy. Such studies are pivotal in the identification of new therapeutic agents capable of inhibiting tumor growth and proliferation (A. El-Azab et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound 2-((4-Fluorobenzyl)sulfonyl)-N’-hydroxyacetimidamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of individuals with Alzheimer’s disease .

Biochemical Pathways

The compound likely affects the pathway involved in the formation of beta-amyloid peptide . By interacting with Beta-secretase 1, it may inhibit the production of this peptide, potentially reducing the symptoms of Alzheimer’s disease .

Result of Action

It is hypothesized that by inhibiting the action of beta-secretase 1, the compound could reduce the formation of beta-amyloid peptide, potentially alleviating the symptoms of alzheimer’s disease .

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methylsulfonyl]-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3S/c10-8-3-1-7(2-4-8)5-16(14,15)6-9(11)12-13/h1-4,13H,5-6H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDGZDWBPJLTHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CC(=NO)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CS(=O)(=O)C/C(=N/O)/N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175276-85-4 |

Source

|

| Record name | 2-[[(4-Fluorophenyl)methyl]sulfonyl]-N-hydroxyethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)

![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)